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Compound of Interest

Compound Name: PNB-001

Cat. No.: B8263531

Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity (NCE)
identified as an arylated 5-hydroxy-pyrrol-2-one.[1] It has a unique dual mechanism of action,
functioning as a Cholecystokinin-A (CCK-A) receptor agonist and a Cholecystokinin-B (CCK-B)
receptor antagonist.[2][3] This profile confers potent anti-inflammatory, imnmunomodulatory, and
analgesic properties.[1][4] Initially developed for inflammatory conditions like Inflammatory
Bowel Disease (IBD) and pain, its development has been expanded to include infectious
diseases such as COVID-19, where it has undergone Phase 2 and 3 clinical trials. This
document provides a comprehensive technical overview of the discovery and development of
PNB-001, detailing its pharmacology, preclinical data, and clinical findings.

Pharmacology and Mechanism of Action

PNB-001's therapeutic effects stem from its modulation of the cholecystokinin receptor system.
The two primary CCK receptors, CCK-A ("alimentary") and CCK-B ("brain"), are distributed
throughout the gastrointestinal (Gl) tract and central nervous system (CNS). The peptide
hormone gastrin also binds to the CCK-B receptor (also known as the CCK2 receptor), playing
a key role in gastric acid secretion, Gl tract maturation, and cell proliferation. In pathological
states such as IBD or certain cancers, excessive gastrin/CCK signaling can drive inflammation.

PNB-001 acts as a potent and selective antagonist at the CCK-B receptor, binding with an
affinity of 20 nM. By blocking this receptor, it inhibits pro-inflammatory signaling pathways.
Preclinical studies have shown it to be approximately ten times more potent than L-365,260, a
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standard CCK2 antagonist. Concurrently, PNB-001 functions as a CCK-A agonist. This
agonism is believed to contribute to its anti-inflammatory effects, potentially through the
cholinergic anti-inflammatory pathway, and its analgesic properties. This dual action provides a
unique approach to managing complex inflammatory diseases.
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Caption: Proposed dual mechanism of action of PNB-001.

Preclinical Development

PNB-001 has undergone extensive preclinical evaluation to characterize its pharmacokinetic
(PK), pharmacodynamic (PD), efficacy, and safety profiles.

Pharmacokinetics and ADME

Pharmacokinetic studies revealed species-dependent differences in metabolism. While PNB-
001 has a short half-life in rat liver microsomes, it is significantly more stable in dog and human
liver microsomes, suggesting better bioavailability in humans. The compound exhibits high
plasma protein binding but also shows high permeability in Caco-2 assays without being
subject to efflux. Importantly, PNB-001 showed no significant inhibition of major cytochrome

P450 enzymes, indicating a low potential for drug-drug interactions.
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Table 1: Preclinical Pharmacokinetics of PNB-001

Parameter Species/System Value Reference
] Rat Liver .
Half-life . 1.20 min
Microsome
Dog/Human Liver _
) ~12 min
Microsome
Rat (in vivo, 20 mg/kg -
p.o.)
Rat (in vivo, 20 mg/kg )
Tmax 40 min

p.o.)

| Plasma Protein Binding| Rat and Human Plasma | 97% | |

Preclinical Efficacy

PNB-001 demonstrated robust efficacy in various animal models of pain and inflammation.

Table 2: Preclinical Efficacy of PNB-001 in Pain Models

. PNB-001
Model Species Comparator Outcome Reference
Dose

o Comparable

Tail-Flick . 40 mglkg . ]
Mice 0.5 mglkg increase in
Assay Tramadol
latency
Hot Plate Superior
40 mg/kg s.c. ]

Paw Rats 5 mg/kg p.o. efficacy to

) Tramadol
Withdrawal Tramadol

| Formalin-Induced Pain | Rats | 1.5 mg/kg i.p. | Morphine | Effective in neuropathic phase (1) | |

Table 3: Preclinical Efficacy of PNB-001 in an IBD Model
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. PNB-001
Model Species Comparator Outcome Reference
Dose (p.o.)

| Indomethacin-Induced IBD | Rats | 5 mg/kg & 20 mg/kg | Prednisolone | Completely reversed
IBD and Crohn's disease-like damage | |

Preclinical Safety
Toxicology studies established a high safety margin for PNB-001.

Table 4: Preclinical Safety and ADME Profile of PNB-001

Study Type Species Dose Findings Reference
Maximum
2000 mg/kg LD50 >2000
Tolerated Dose SD Rats (oral) Ikald
ora m a
(MTD) gikgiday

No treatment-
28-Day Toxicity Rats Up to 300 mg/kg related adverse
effects

| CYP450 Inhibition | In vitro | Up to 10 uM | No inhibition of Cyp3A4, Cyp2C9, CyplA2 | |

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b8263531?utm_src=pdf-body
https://www.benchchem.com/product/b8263531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8263531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro & Ex Vivo

Receptor Binding Assays
(e.g., Radioligand)

Efficacy Testing

In Vivo Effi(v:acy Models

Isolated Tissue Assays Pain Models
(e.g., CCK-5 Agonist) (Hot Plate, Formalin)

Safety Assessment

Safety & Toxicology

ADME Assays IBD Model Acute Toxicity
(Microsomes, Caco-2, CYP) (Indomethacin-induced) (MTD)

Lung Inflammation
(LPS-induced)

Safety Pharmacology

Repeated-Dose Toxicity
(e.g., 28-Day Study)

Click to download full resolution via product page

Caption: Generalized preclinical development workflow for PNB-001.

Protocol 1: Indomethacin-Induced IBD in Rats
* Objective: To evaluate the efficacy of PNB-001 in a model of inflammatory bowel disease.
¢ Animals: Wistar rats.

¢ Induction: IBD is induced by subcutaneous administration of indomethacin.
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e Treatment Groups:

Vehicle Control

(¢]

[¢]

Indomethacin Control

[¢]

PNB-001 (5 mg/kg, p.o.) + Indomethacin

[e]

PNB-001 (20 mg/kg, p.o.) + Indomethacin

o

Prednisolone (positive control) + Indomethacin

e Procedure: Animals receive the respective treatments orally. Following treatment,
gastrointestinal tissues and organs are collected.

o Endpoints: Assessment of inflammation and IBD-dependent damage through gross
pathological examination and histopathological analysis of Gl tissues.

Protocol 2: Formalin-Induced Pain in Rats

o Objective: To assess the analgesic efficacy of PNB-001 in a model of tonic chemical pain
with neuropathic and inflammatory components.

e Animals: Wistar rats.
e Procedure:
o Adilute solution of formalin is injected into the plantar surface of the rat's hind paw.

o Pain behavior (licking, flinching of the paw) is observed and quantified during two distinct
phases: Phase | (0-5 minutes, neurogenic pain) and Phase Il (15-60 minutes,
inflammatory pain).

e Treatment Groups:
o Vehicle Control

o PNB-001 (various doses, p.o. or i.p.)
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o Morphine (positive control)

o Endpoints: Reduction in the duration of pain behaviors in Phase | and Phase Il compared to
the control group.

Protocol 3: LPS-Induced Lung Inflammation in Mice

o Objective: To evaluate the prophylactic and therapeutic effects of PNB-001 on acute lung
inflammation.

e Animals: Swiss albino mice.

e Treatment Groups (n=6 per group):

[¢]

Vehicle Control: Received vehicle (35% PEG in distilled water).

o LPS Control: Received intratracheal lipopolysaccharide (LPS, 10 u g/mouse ) to induce
inflammation.

o Treatment Group: Received LPS followed by oral PNB-001 (100 mg/kg b.w.).

o Prophylaxis Group: Received daily oral PNB-001 (100 mg/kg b.w.) for 7 days, then
induced with LPS.

e Endpoints:

o Myeloperoxidase (MPO) Activity: Measured in lung tissue at 30 hours post-LPS induction
as a marker of neutrophil infiltration.

o Histopathology: Lungs examined for infiltration of inflammatory cells.

Clinical Development

PNB-001 has progressed to clinical trials, demonstrating a favorable safety profile in healthy
volunteers and showing therapeutic efficacy in patients.

Phase 1 Studies
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Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in
healthy subjects. PNB-001 was found to be safe and well-tolerated across a wide dose range.

Table 5: Summary of Phase 1 (SAD) Clinical Trial of PNB-001

Parameter Details Reference
Population 42 healthy male subjects
Dose Range 25 mg to 1500 mg

Food effect: ~5-fold increase in
Key PK Finding Cmax and ~4-fold increase in
AUC with a high-fat meal.

| Safety | Well-tolerated; AEs were mild. One subject withdrew due to a moderate AE. | |

Table 6: Summary of Phase 1 (MAD) Clinical Trial of PNB-001

Parameter Details Reference
Population 32 healthy subjects
50, 100, and 200 mg daily for
Doses
14 days
) Day 1: 2.4 - 6.8 hours; Day 14:
Half-life

5.3 -7.9 hours

| Safety | Found to be safe; 2 AEs reported (vomiting, transient ALT increase at high dose). | |

Phase 2 COVID-19 Trial

A multi-center, randomized, open-label study was conducted to assess the efficacy and safety
of PNB-001 in patients with moderate COVID-19 infection.
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Caption: Workflow of the Phase 2 clinical trial of PNB-001 in COVID-19.

Protocol 4: Phase 2 Trial in Moderate COVID-19 Patients

* Objective: To evaluate the efficacy and safety of PNB-001 plus Standard of Care (SOC)
compared to SOC alone.

o Design: Multi-center, randomized, parallel-group, comparative, open-label study.
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o Participants: 40 patients with laboratory-confirmed moderate COVID-19, defined as having
pneumonia with no signs of severe disease (SpO2 >94% on room air).

« Intervention:
o Test Arm (n=20): PNB-001 (100 mg orally, three times daily for 14 days) + SOC.
o Control Arm (n=20): SOC alone.

e Primary Endpoints:
o Mean change in the 8-point WHO Ordinal Scale score from baseline by Day 14.
o Mortality rate by Day 28.

o Key Secondary Endpoints: Improvement in chest X-ray, duration of hospitalization, duration
of supplemental oxygen use, and change in inflammatory markers (e.g., IL-6, CRP,
Neutrophil-Lymphocyte-Ratio).

Clinical Trial Results
The addition of PNB-001 to standard care resulted in significant clinical improvements.

Table 7: Efficacy Outcomes of Phase 2 Clinical Trial of PNB-001 in Moderate COVID-19
Patients
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. PNB-001 + SOC Alone

Endpoint P-value Reference

SOC (n=20) (n=20)
Change in L

_ Significant
WHO Ordinal T
] Clinical - 0.042

Scale (Baseline

Improvement
to Day 14)
Mean Chest X-
ray Score 2.05 1.16 0.032
Improvement
Patients
Remaining

1 5 0.048
Hospitalized
(Day 15)

| Mortality by Day 28 | 1 patient | 2 patients | 0.56 | |

Table 8: Safety and Immunomodulatory Outcomes of Phase 2 Clinical Trial of PNB-001 in
Moderate COVID-19 Patients

Parameter Finding P-value Reference
11 AEsin 8
patients (PNB-001

Adverse Events arm) vs. 13 AEs in

(AEs) 10 patients (SOC
arm). No AEs were
related to PNB-001.
Increased into

Lymphocyte Count 0.032
reference range

Neutrophil Count Reduced 0.013

| Neutrophil-Lymphocyte-Ratio (NLR) | Significantly reduced | - | |

Conclusion
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PNB-001 is a promising drug candidate with a novel dual mechanism targeting CCK receptors.
The comprehensive preclinical data package demonstrated its efficacy in models of pain and
inflammation with a wide safety margin. Clinical development has confirmed its safety in
healthy volunteers and shown significant therapeutic benefits in patients with moderate COVID-
19, highlighting its potent anti-inflammatory and immunomodulatory effects. These findings
support the continued development of PNB-001 for various inflammatory and infectious
diseases. Phase 3 trials have been initiated to further confirm its efficacy in a larger patient
population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and
Development of PNB-001]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8263531#discovery-and-development-of-pnb-001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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